Paulownin vs. Alpha-Lapachone, 9-Hydroxy-Alpha-Lapachone, and Yangambin: Direct Head-to-Head Inhibition of Helicobacter pylori Cystathionine γ-Synthase (HpCGS)
In a direct comparative enzyme inhibition study, paulownin inhibited recombinant HpCGS with an IC50 of 19 ± 2 µM, positioning it between the more potent 9-hydroxy-α-lapachone (9 ± 1 µM) and the less active yangambin (27 ± 6 µM) . This study evaluated all four compounds under identical assay conditions, providing a robust head-to-head quantitative comparison that informs selection based on potency requirements.
| Evidence Dimension | HpCGS enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 19 ± 2 µM |
| Comparator Or Baseline | 9-hydroxy-α-lapachone: 9 ± 1 µM; α-lapachone: 11 ± 3 µM; Yangambin: 27 ± 6 µM |
| Quantified Difference | Paulownin is 2.1-fold less potent than 9-hydroxy-α-lapachone, but 1.4-fold more potent than yangambin |
| Conditions | Recombinant HpCGS enzyme assay with O-succinyl-L-homoserine (L-OSHS) as substrate; in vitro antibacterial assay confirmed specificity against H. pylori |
Why This Matters
For anti-H. pylori drug discovery or target validation studies, the precise IC50 ranking allows researchers to select paulownin as a mid-potency tool compound with a defined inhibitory window.
- [1] Kong Y, Wu D, Bai H, Han C, Chen J, Chen L, et al. Enzymatic characterization and inhibitor discovery of a new cystathionine γ-synthase from Helicobacter pylori. J Biochem. 2008 Jan;143(1):59-68. View Source
